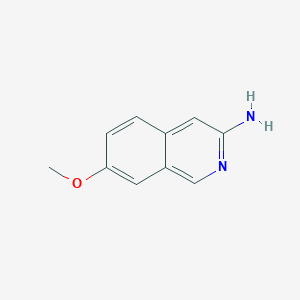

7-Methoxyisoquinolin-3-amine

Description

7-Methoxyisoquinolin-3-amine is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a methoxy (-OCH₃) group at position 7 and an amino (-NH₂) group at position 2. The methoxy group is expected to enhance solubility and modulate electronic properties compared to non-polar substituents like methyl or halogens. Isoquinoline derivatives are often explored for their biological activity, including kinase inhibition and antimicrobial effects .

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

7-methoxyisoquinolin-3-amine |

InChI |

InChI=1S/C10H10N2O/c1-13-9-3-2-7-5-10(11)12-6-8(7)4-9/h2-6H,1H3,(H2,11,12) |

InChI Key |

HOGNMHYGXADKCF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CN=C(C=C2C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisoquinolin-3-amine typically involves the Skraup synthesis, which is a classical method for preparing quinolines and isoquinolines. This method involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene or arsenic acid . Another method involves the use of aminoacetaldehyde dimethyl acetal and 3-methoxybenzaldehyde, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyisoquinolin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce a wide range of functionalized isoquinolines .

Scientific Research Applications

7-Methoxyisoquinolin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 7-Methoxyisoquinolin-3-amine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it is believed to interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 7-Methoxyisoquinolin-3-amine with key analogs, highlighting structural differences, physicochemical properties, and synthesis approaches:

Key Observations:

Substituent Effects: Methoxy vs. Chloro vs. Methoxy: Chlorine introduces electronegativity and steric bulk, which may alter receptor affinity or metabolic stability . Nitro Group: Nitroquinoline derivatives (e.g., NQ1–NQ6) exhibit distinct reactivity due to the electron-withdrawing nitro group, enabling applications in photodynamic therapy .

Synthesis Complexity :

- Methoxy-substituted compounds often require protecting-group strategies (e.g., benzyloxy in NQ1) to prevent undesired side reactions during synthesis .

- Methyl and chloro analogs are synthesized via simpler halogenation or alkylation steps .

Spectroscopic Signatures: Methoxy groups in isoquinoline derivatives produce characteristic ¹H NMR signals at δ ~3.8–4.0 ppm (singlet for -OCH₃) . Amino groups (-NH₂) typically appear as broad singlets near δ 5.8–6.0 ppm in CDCl₃ .

Pharmacological Potential: Nitroquinolines (e.g., NQ1–NQ6) demonstrate cytotoxicity against cancer cells, with IC₅₀ values in the micromolar range . Methoxy-substituted isoquinolines may offer improved blood-brain barrier penetration compared to polar nitro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.